2-chloro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide
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Description
Benzamides are a class of compounds containing a benzene ring attached to an amide functional group. They are common in a variety of biological compounds and are often used in the synthesis of pharmaceuticals . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Thiophene is a five-membered heterocyclic compound with four carbon atoms and a sulfur atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromaticity in the benzamide, furan, and thiophene rings. The electron-rich nature of the furan and thiophene rings may influence the reactivity of the compound .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, including electrophilic aromatic substitution on the furan or thiophene rings, or nucleophilic acyl substitution at the benzamide moiety .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its aromatic components and the polar amide group. It would likely be a solid at room temperature, with a relatively high melting point due to the presence of the amide group .Scientific Research Applications
Synthesis and Structural Studies
- Synthesis of Heterocyclic Compounds : Research has shown that reactions involving similar furan and thiophene compounds can be used to synthesize various heterocyclic structures, which are crucial in the development of pharmaceuticals and materials science (Maruoka, Yamagata, & Yamazaki, 2001).
- Crystal Structure Analysis : Studies have also focused on the crystal structure of compounds like 5-(p-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide, which helps in understanding the molecular configuration and potential applications of similar furan derivatives (Galešić & Vlahov, 1990).
Chemical Reactions and Properties
- Electrophilic Substitution Reactions : Research on 2-(furan-2-yl)benzo[e][1,3]benzothiazole has shown that these types of compounds can undergo various electrophilic substitution reactions, which is significant for chemical synthesis (Aleksandrov & El’chaninov, 2017).
- Polymerization and Electrochromic Properties : Studies on the polymerization of thiophene and furan derivatives demonstrate their potential in creating materials with specific electrochromic properties, useful in electronic and optical applications (Mo, Zhou, Ma, & Xu, 2015).
Applications in Solar Energy
- Dye-Sensitized Solar Cells : Phenothiazine derivatives with furan and thiophene linkers, similar to the compound , have been used in dye-sensitized solar cells, showing significant improvement in solar energy-to-electricity conversion efficiency (Kim et al., 2011).
Pharmaceutical Research
- Antibacterial and Antioxidant Activities : Compounds with structures related to 2-chloro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide have been investigated for their potential antibacterial, antiurease, and antioxidant activities, highlighting their importance in pharmaceutical research (Sokmen et al., 2014).
Properties
IUPAC Name |
2-chloro-N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2S/c18-15-5-2-1-4-13(15)17(20)19-10-14(12-7-9-22-11-12)16-6-3-8-21-16/h1-9,11,14H,10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDJTPVKDQPQFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(C2=CSC=C2)C3=CC=CO3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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